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Compound of Interest

Compound Name: 6,7-Dibromobenzo(1,4)dioxan

Cat. No.: B1302529 Get Quote

Technical Guide: 6,7-Dibromobenzo(1,4)dioxan
For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dibromobenzo(1,4)dioxan, with the chemical formula C₈H₆Br₂O₂, is a halogenated

derivative of benzo(1,4)dioxan. This class of compounds is of interest in medicinal chemistry

and materials science due to the diverse biological activities and physicochemical properties

exhibited by its derivatives. The introduction of bromine atoms to the benzodioxan scaffold can

significantly influence its electronic properties, lipophilicity, and potential for intermolecular

interactions, such as halogen bonding. This guide provides a summary of the available

information on 6,7-Dibromobenzo(1,4)dioxan, with a focus on its structural and experimental

aspects.

While a specific, publicly available X-ray crystal structure for 6,7-Dibromobenzo(1,4)dioxan
could not be located in the searched scientific literature and crystallographic databases, this

guide will detail the general experimental procedures for the synthesis and characterization of

similar compounds, which would be applicable for obtaining the desired crystallographic data.

Experimental Protocols
The following sections outline the general methodologies for the synthesis, crystallization, and

X-ray crystallographic analysis of compounds structurally related to 6,7-
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Dibromobenzo(1,4)dioxan. These protocols are based on established chemical literature and

provide a foundational approach for researchers aiming to study this specific molecule.

Synthesis of 6,7-Dibromobenzo(1,4)dioxan
A common route for the synthesis of 6,7-Dibromobenzo(1,4)dioxan involves the bromination

of 1,4-benzodioxan.

General Procedure:

Starting Material: 1,4-Benzodioxan (also known as 2,3-dihydro-1,4-benzodioxine).

Brominating Agent: A suitable brominating agent, such as N-Bromosuccinimide (NBS) or

elemental bromine (Br₂), is used.

Solvent: An inert solvent, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), is

typically employed.

Reaction Conditions: The reaction is often carried out at room temperature or with gentle

heating, with stirring for a period of several hours to ensure complete reaction.

Work-up: The reaction mixture is typically washed with an aqueous solution of a reducing

agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with

water and brine.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel

to yield pure 6,7-Dibromobenzo(1,4)dioxan.

Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

General Procedure:

Solvent Selection: A range of solvents and solvent mixtures should be screened to find

conditions where the compound has moderate solubility. Common solvents for
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recrystallization of aromatic compounds include ethanol, methanol, ethyl acetate, hexane,

and toluene.

Recrystallization Techniques:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent

and left undisturbed in a loosely covered container to allow for slow evaporation of the

solvent.

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a

small, open vial, which is then placed in a larger sealed container with a second, more

volatile solvent in which the compound is less soluble. The vapor of the second solvent

slowly diffuses into the first, reducing the solubility of the compound and promoting crystal

growth.

Slow Cooling: A saturated solution of the compound is prepared at an elevated

temperature and then allowed to cool slowly to room temperature, and subsequently to

lower temperatures (e.g., in a refrigerator or freezer).

Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the

mother liquor and dried.

Single-Crystal X-ray Diffraction Analysis
This technique provides definitive information about the three-dimensional arrangement of

atoms in a crystalline solid.

General Procedure:

Crystal Mounting: A single crystal of appropriate size and quality is selected under a

microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is

cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms. A

beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is

recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods to obtain an initial model of the atomic positions. This model

is then refined using least-squares methods to achieve the best possible fit to the

experimental data.

Data Presentation
As no specific crystallographic data for 6,7-Dibromobenzo(1,4)dioxan was found, the

following tables are presented as templates for the type of quantitative data that would be

obtained from a successful X-ray crystal structure determination.

Table 1: Crystal Data and Structure Refinement for 6,7-Dibromobenzo(1,4)dioxan
(Hypothetical)
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Parameter Value (Hypothetical)

Empirical formula C₈H₆Br₂O₂

Formula weight 293.94

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Orthorhombic

Space group P2₁2₁2₁

Unit cell dimensions a = 5.0000(1) Å

b = 10.0000(2) Å

c = 15.0000(3) Å

α = 90°

β = 90°

γ = 90°

Volume 750.00(3) Å³

Z 4

Density (calculated) 2.602 Mg/m³

Absorption coefficient 9.500 mm⁻¹

F(000) 560

Crystal size 0.20 x 0.15 x 0.10 mm³

Theta range for data collection 2.00 to 28.00°

Reflections collected 5000

Independent reflections 1500 [R(int) = 0.04]

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.085
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R indices (all data) R₁ = 0.045, wR₂ = 0.090

Table 2: Selected Bond Lengths (Å) and Angles (°) for 6,7-Dibromobenzo(1,4)dioxan
(Hypothetical)

Bond Length (Å) Angle Angle (°)

Br(1)-C(6) 1.900(3) C(7)-C(6)-Br(1) 119.5(2)

Br(2)-C(7) 1.901(3) C(5)-C(6)-Br(1) 119.8(2)

O(1)-C(8a) 1.370(4) C(6)-C(7)-Br(2) 120.1(2)

O(1)-C(2) 1.450(4) C(8)-C(7)-Br(2) 119.3(2)

O(4)-C(4a) 1.375(4) C(8a)-O(1)-C(2) 115.0(3)

O(4)-C(3) 1.448(4) C(4a)-O(4)-C(3) 114.8(3)

C(2)-C(3) 1.520(5) O(1)-C(2)-C(3) 109.5(3)

C(5)-C(6) 1.390(4) O(4)-C(3)-C(2) 109.7(3)

C(6)-C(7) 1.385(4)

C(7)-C(8) 1.392(4)

Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural

determination of 6,7-Dibromobenzo(1,4)dioxan.
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General workflow for synthesis and structural analysis.
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Disclaimer: The quantitative data presented in the tables is hypothetical and serves as a

template. A definitive crystal structure of 6,7-Dibromobenzo(1,4)dioxan would require

experimental determination. The provided experimental protocols are generalized and may

require optimization for this specific compound.

To cite this document: BenchChem. [X-ray crystal structure of 6,7-
Dibromobenzo(1,4)dioxan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302529#x-ray-crystal-structure-of-6-7-
dibromobenzo-1-4-dioxan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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